molecular formula C9H13FN2 B12983037 1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole

1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole

Cat. No.: B12983037
M. Wt: 168.21 g/mol
InChI Key: ZWLTWIZHXZPZBI-RKDXNWHRSA-N
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Description

1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated cyclohexyl ring attached to a pyrazole moiety, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Mechanism of Action

The mechanism by which 1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The fluorinated cyclohexyl ring enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic and steric effects, enhancing its reactivity and binding properties compared to similar compounds .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

1-[(1R,2R)-2-fluorocyclohexyl]pyrazole

InChI

InChI=1S/C9H13FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5H2/t8-,9-/m1/s1

InChI Key

ZWLTWIZHXZPZBI-RKDXNWHRSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2C=CC=N2)F

Canonical SMILES

C1CCC(C(C1)N2C=CC=N2)F

Origin of Product

United States

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